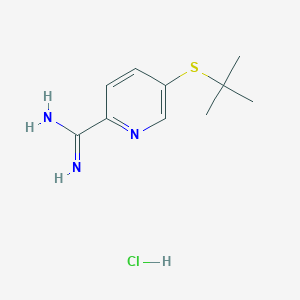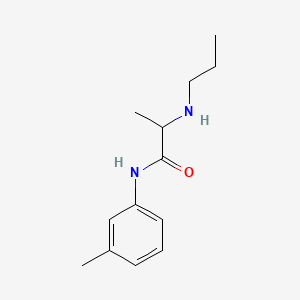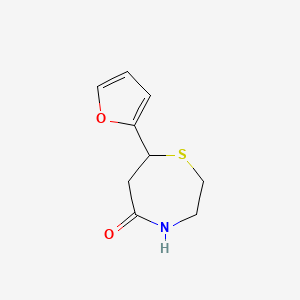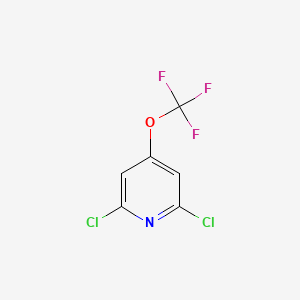
1-Boc-3-bromomethyl-3-fluoropiperidine
Overview
Description
1-Boc-3-bromomethyl-3-fluoropiperidine is a chemical compound with the molecular formula C11H19BrFNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group, a bromomethyl group, and a fluorine atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-3-bromomethyl-3-fluoropiperidine can be synthesized through a multi-step process. One common method involves the following steps:
Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form 1-Boc-piperidine.
Bromomethylation: The protected piperidine is then subjected to bromomethylation using a bromomethylating agent such as bromoacetic acid or bromoacetyl bromide.
Fluorination: The bromomethylated intermediate is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent to obtain this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-bromomethyl-3-fluoropiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or esters in the presence of a base (e.g., K2CO3) in an organic solvent (e.g., THF, toluene) at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted piperidine derivatives.
Deprotection: 3-bromomethyl-3-fluoropiperidine.
Cross-Coupling Reactions: Various biaryl or diaryl compounds depending on the coupling partner.
Scientific Research Applications
1-Boc-3-bromomethyl-3-fluoropiperidine is used in scientific research for:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: As a probe to study biological processes and interactions.
Material Science: In the synthesis of novel materials with specific properties
Mechanism of Action
The mechanism of action of 1-Boc-3-bromomethyl-3-fluoropiperidine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In cross-coupling reactions, the compound participates in oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds .
Comparison with Similar Compounds
1-Boc-3-bromomethyl-3-fluoropiperidine can be compared with other similar compounds such as:
1-Boc-3-bromomethylpiperidine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-Boc-3-fluoropiperidine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
3-bromomethyl-3-fluoropiperidine: Lacks the Boc protecting group, making it more reactive but less stable
The presence of both the bromomethyl and fluorine groups in this compound makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrFNO2/c1-10(2,3)16-9(15)14-6-4-5-11(13,7-12)8-14/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVKUFJNNKESBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate](/img/structure/B1404810.png)

![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)
![potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B1404817.png)
![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)


![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)




